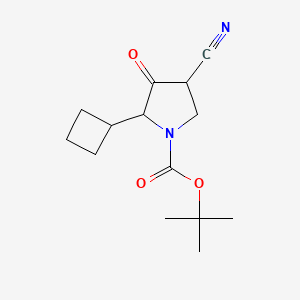![molecular formula C11H9N3O3S2 B14171037 4-[(3-Methoxy-1,2,4-thiadiazole-5-sulfonyl)methyl]benzonitrile CAS No. 922504-69-6](/img/structure/B14171037.png)
4-[(3-Methoxy-1,2,4-thiadiazole-5-sulfonyl)methyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-Methoxy-1,2,4-thiadiazole-5-sulfonyl)methyl]benzonitrile is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
The synthesis of 4-[(3-Methoxy-1,2,4-thiadiazole-5-sulfonyl)methyl]benzonitrile involves several steps. One common synthetic route starts with the reaction of 4-cyanobenzyl chloride with 3-methoxy-1,2,4-thiadiazole-5-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound .
Analyse Chemischer Reaktionen
4-[(3-Methoxy-1,2,4-thiadiazole-5-sulfonyl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-[(3-Methoxy-1,2,4-thiadiazole-5-sulfonyl)methyl]benzonitrile involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to inhibit the synthesis of essential cellular components in bacteria and fungi. In cancer cells, the compound may exert its effects by inducing apoptosis (programmed cell death) and inhibiting cell proliferation through the modulation of key signaling pathways .
Vergleich Mit ähnlichen Verbindungen
4-[(3-Methoxy-1,2,4-thiadiazole-5-sulfonyl)methyl]benzonitrile can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole: Known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
1,2,4-Thiadiazole: Used in the synthesis of various pharmaceuticals and agrochemicals, with applications in medicine and agriculture.
4-Methyl-1,2,3-thiadiazole-5-carbohydrazide: Studied for its potential as an antimicrobial and anticancer agent.
The uniqueness of this compound lies in its specific structural features, such as the presence of the methoxy and sulfonyl groups, which contribute to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
922504-69-6 |
|---|---|
Molekularformel |
C11H9N3O3S2 |
Molekulargewicht |
295.3 g/mol |
IUPAC-Name |
4-[(3-methoxy-1,2,4-thiadiazol-5-yl)sulfonylmethyl]benzonitrile |
InChI |
InChI=1S/C11H9N3O3S2/c1-17-10-13-11(18-14-10)19(15,16)7-9-4-2-8(6-12)3-5-9/h2-5H,7H2,1H3 |
InChI-Schlüssel |
CFLDZXFZHXDVAA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NSC(=N1)S(=O)(=O)CC2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14170977.png)


![3-[3-Fluoro-4-(trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B14170995.png)


![4-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-4-(prop-2-en-1-yl)morpholin-4-ium](/img/structure/B14171006.png)


![6-[2-(4-Chlorophenyl)-5-(4-methoxyphenyl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14171016.png)
![4-(3-chlorophenyl)-5-(2-hydroxyethylamino)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14171021.png)

